molecular formula C10H9ClN2O B2592864 N-(3-chloro-4-methylphenyl)-2-cyanoacetamide CAS No. 24522-39-2

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide

Cat. No. B2592864
CAS RN: 24522-39-2
M. Wt: 208.65
InChI Key: JTBKZCLPLQHRBI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide, also known as CMPCA, is an organic compound that is widely used in scientific research due to its unique properties. This compound has a range of applications, from being used as a reagent in chemical synthesis to being studied as a potential drug candidate in drug discovery. It is a valuable tool for researchers due to its ability to interact with various biological systems. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide is a compound involved in the synthesis of various heterocyclic compounds with antimicrobial properties. One study demonstrated its use in creating new heterocyclic compounds incorporating a sulfamoyl moiety, which showed promising results as antimicrobial agents (Darwish et al., 2014). Similarly, it has been used in the synthesis of novel quinoline-thiazole derivatives with significant antibacterial and antifungal activities (Desai et al., 2012).

Photodegradation Studies

The compound has been studied in the context of photodegradation, particularly focusing on its behavior under actinic radiation. For instance, the photolysis of metolachlor, which includes this compound in its structure, was investigated to understand the production of monochloroacetic acid, a degradation product (Wilson & Mabury, 2000).

Material Science Applications

In material science, cyanoacetamides, including N-(3-chloro-4-methylphenyl)-2-cyanoacetamide, have been explored as curing agents for epoxy resins. These compounds showed potential in creating clear, tough solids with high mechanical strength and adhesion to metal surfaces (Renner et al., 1988).

Structural and Vibrational Studies

Structural and vibrational characteristics of related chloroacetamide compounds have been extensively studied using spectroscopic methods. These studies provide insight into the steric and electronic influences on the characteristic frequencies of the amide group in these compounds (Arjunan et al., 2009).

Drug Metabolism Research

The compound's related structures have been analyzed in the context of drug metabolism, particularly in liver microsomes. These studies contribute to understanding the metabolic pathways and potential toxicities of drugs containing chloroacetamide structures (Coleman et al., 2000).

Safety And Hazards

“N-(3-chloro-4-methylphenyl)-2-cyanoacetamide” may have similar safety and hazard properties to related compounds. For example, “3-Chloro-4-methylphenyl isocyanate” is known to be toxic and corrosive .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-2-3-8(6-9(7)11)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBKZCLPLQHRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide

Citations

For This Compound
1
Citations
A Sousa, O Pontes, J Andrade, F Baltazar… - …, 2023 - Wiley Online Library
An in silico study focused on known cancer‐related target proteins, identified a selection of imidazo[4,5‐b]pyrrolo[3,4‐d]pyridines as potentially active. These compounds were prepared …

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